5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine
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Overview
Description
5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine is a chemical compound known for its unique structural features and potential applications in various scientific fields. The presence of a trifluoromethoxy group and a nitro group in its structure contributes to its distinct chemical properties and reactivity.
Scientific Research Applications
5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
Target of Action
Compounds containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized and studied as inhibitors of human soluble epoxide hydrolase (seh) . sEH is an enzyme involved in the metabolism of fatty acids and has been identified as a therapeutic target for various diseases .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway has been observed in related compounds .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine using nitric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine
- 5-nitro-N-[4-(methoxy)phenyl]pyrimidine-4,6-diamine
- 5-nitro-N-[4-(fluoromethoxy)phenyl]pyrimidine-4,6-diamine
Uniqueness
5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-nitro-4-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O3/c12-11(13,14)22-7-3-1-6(2-4-7)18-10-8(19(20)21)9(15)16-5-17-10/h1-5H,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWHGDPUXCJJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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